molecular formula C5H11NS2 B13336688 tert-Butyl[sulfanyl(carbonothioyl)]amine

tert-Butyl[sulfanyl(carbonothioyl)]amine

Cat. No.: B13336688
M. Wt: 149.3 g/mol
InChI Key: QFFINZFFTYSGSI-UHFFFAOYSA-N
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Description

tert-Butyl[sulfanyl(carbonothioyl)]amine is an organic compound that features a tert-butyl group attached to a sulfanyl (thiol) and carbonothioyl (thiocarbonyl) functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl[sulfanyl(carbonothioyl)]amine typically involves the reaction of tert-butylamine with carbon disulfide and a suitable thiol. One common method is to react tert-butylamine with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the corresponding dithiocarbamate intermediate. This intermediate is then treated with a thiol, such as thiophenol, under mild conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[sulfanyl(carbonothioyl)]amine undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The thiocarbonyl group can be reduced to form corresponding thiols or alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl[sulfanyl(carbonothioyl)]amine is used as a building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a probe to study thiol-based redox processes and enzyme mechanisms. Its ability to undergo oxidation and reduction reactions makes it a useful tool for investigating cellular redox states.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its thiol and thiocarbonyl groups can interact with biological targets, offering possibilities for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of tert-Butyl[sulfanyl(carbonothioyl)]amine involves its ability to undergo redox reactions and form covalent bonds with biological molecules. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The thiocarbonyl group can interact with nucleophiles, leading to the formation of various adducts. These interactions can modulate enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylthiol: Contains a tert-butyl group attached to a thiol group.

    tert-Butylcarbamate: Contains a tert-butyl group attached to a carbamate group.

    tert-Butylsulfide: Contains a tert-butyl group attached to a sulfide group.

Uniqueness

tert-Butyl[sulfanyl(carbonothioyl)]amine is unique due to the presence of both thiol and thiocarbonyl functional groups

Properties

Molecular Formula

C5H11NS2

Molecular Weight

149.3 g/mol

IUPAC Name

tert-butylcarbamodithioic acid

InChI

InChI=1S/C5H11NS2/c1-5(2,3)6-4(7)8/h1-3H3,(H2,6,7,8)

InChI Key

QFFINZFFTYSGSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=S)S

Origin of Product

United States

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